molecular formula C10H9ClF3N B13683369 Ethanimidoyl chloride, N-(2,6-dimethylphenyl)-2,2,2-trifluoro- CAS No. 65158-40-9

Ethanimidoyl chloride, N-(2,6-dimethylphenyl)-2,2,2-trifluoro-

Cat. No.: B13683369
CAS No.: 65158-40-9
M. Wt: 235.63 g/mol
InChI Key: LHNZFDZUKYUEPW-UHFFFAOYSA-N
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Description

Ethanimidoyl chloride, N-(2,6-dimethylphenyl)-2,2,2-trifluoro- is a chemical compound with the molecular formula C10H12ClN It is known for its unique structure and properties, which make it valuable in various scientific and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanimidoyl chloride, N-(2,6-dimethylphenyl)-2,2,2-trifluoro- typically involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride in the presence of a base such as sodium acetate. The reaction is carried out in an organic solvent like acetic acid, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in achieving consistent quality in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethanimidoyl chloride, N-(2,6-dimethylphenyl)-2,2,2-trifluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation can produce corresponding oxides .

Scientific Research Applications

Ethanimidoyl chloride, N-(2,6-dimethylphenyl)-2,2,2-trifluoro- has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of Ethanimidoyl chloride, N-(2,6-dimethylphenyl)-2,2,2-trifluoro- involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its observed effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanimidoyl chloride, N-(2,6-dimethylphenyl)-2,2,2-trifluoro- is unique due to its trifluoromethyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications where other similar compounds may not be suitable .

Properties

CAS No.

65158-40-9

Molecular Formula

C10H9ClF3N

Molecular Weight

235.63 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2,2,2-trifluoroethanimidoyl chloride

InChI

InChI=1S/C10H9ClF3N/c1-6-4-3-5-7(2)8(6)15-9(11)10(12,13)14/h3-5H,1-2H3

InChI Key

LHNZFDZUKYUEPW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N=C(C(F)(F)F)Cl

Origin of Product

United States

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